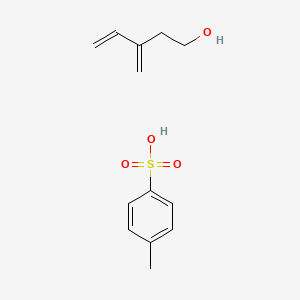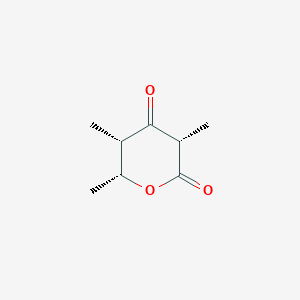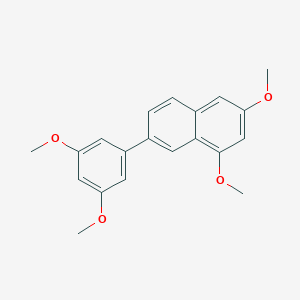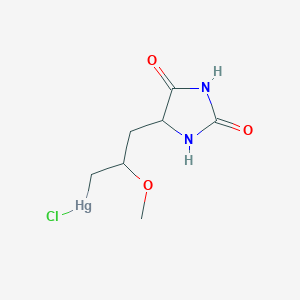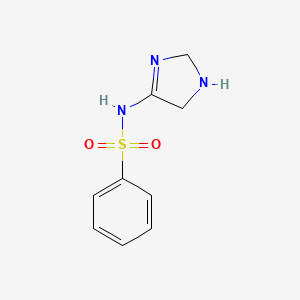![molecular formula C24H21NO2 B14180332 1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]- CAS No. 852288-46-1](/img/structure/B14180332.png)
1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1’-biphenyl]-2-yl)ethyl]- is a complex organic compound that belongs to the class of isoindoles. Isoindoles are known for their diverse biological activities and are often found in natural products and bioactive compounds with pharmacological profiles such as antimicrobial, anthelmintic, insecticidal, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1’-biphenyl]-2-yl)ethyl]- can be achieved through various synthetic routes. One common method involves the cyclization of acetylenic compounds under gold catalysis, followed by a [1,5]-hydride migration and Diels-Alder reaction . Another approach includes the intramolecular condensation of benzyl azides with α-aryldiazoesters, which proceeds through nucleophilic attack of the organic azide onto a rhodium carbenoid, release of nitrogen gas, and tautomerization of intermediate imino esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1’-biphenyl]-2-yl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole oxides, while reduction can produce dihydroisoindoles .
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1’-biphenyl]-2-yl)ethyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in drug development.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1’-biphenyl]-2-yl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparación Con Compuestos Similares
Similar Compounds
1H-Isoindole-1,3(2H)-dithione, 2-ethyl-: Similar in structure but contains a dithione group instead of a dione group.
Spiro[1H-isoindole-1,9’-[9H]xanthen]-3(2H)-one: Another isoindole derivative with different substituents and applications.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1’-biphenyl]-2-yl)ethyl]- is unique due to its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
852288-46-1 |
|---|---|
Fórmula molecular |
C24H21NO2 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
2-[1-(4,5-dimethyl-2-phenylphenyl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H21NO2/c1-15-13-21(22(14-16(15)2)18-9-5-4-6-10-18)17(3)25-23(26)19-11-7-8-12-20(19)24(25)27/h4-14,17H,1-3H3 |
Clave InChI |
ZYZGAWFGUPPUDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)C(C)N2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


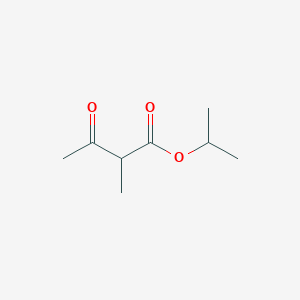

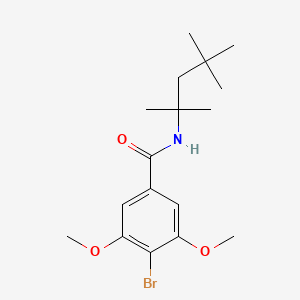
![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid](/img/structure/B14180281.png)
![9,9'-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2'-bromo-](/img/structure/B14180284.png)
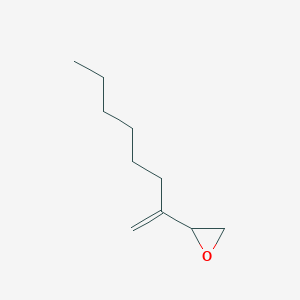
![2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid](/img/structure/B14180294.png)
